Flupirtine hydrochloride
Description
Historical Context of Flupirtine (B1215404) Discovery and Initial Characterization
Flupirtine was first synthesized in the 1970s and developed by Chemiewerk Homburg, which later became part of Degussa Pharma Group, in Germany. wikipedia.orgresearchgate.net It was initially introduced in Europe in 1984 as a centrally acting, non-opioid analgesic. wikipedia.orgnewdrugapprovals.orghapres.comjddtonline.info From its inception, it was recognized that flupirtine's mechanism of action differed from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Its development marked the introduction of a new class of analgesics. researchgate.net The initial research and subsequent clinical use in several European countries for over three decades provided a foundation for further investigation into its broader pharmacological properties. wikipedia.orgwjgnet.com
Classification as a Selective Neuronal Potassium Channel Opener (SNEPCO)
A pivotal aspect of flupirtine's uniqueness lies in its classification as a Selective Neuronal Potassium Channel Opener (SNEPCO). wikipedia.orghapres.comnih.govnih.gov This classification stems from its ability to activate specific potassium channels in neurons. nih.govoatext.comnih.gov
The primary mechanism involves the activation of voltage-gated potassium channels of the Kv7 subfamily (KCNQ). nih.govwjgnet.comnih.govnih.gov By opening these channels, flupirtine facilitates an outflow of potassium ions, which leads to hyperpolarization and stabilization of the neuronal membrane's resting potential. wjgnet.comoatext.comnih.gov This action makes the neuron less excitable and inhibits the generation of repetitive action potentials, a key factor in many pathological states of hyperexcitability. wjgnet.comnih.gov
Initially, it was also thought to activate G-protein-gated inwardly rectifying K+ (GIRK) channels. wjgnet.comnih.gov However, more recent studies suggest that its primary action is on Kv7 channels, with some controversy remaining regarding its effects on KIR3 channels. nih.gov This selective action on neuronal potassium channels distinguishes flupirtine from other classes of analgesics and forms the basis of its therapeutic potential in various research models. nih.govnih.gov
Overview of Unique Pharmacological Profile for Research Investigation
The distinctive pharmacological profile of flupirtine hydrochloride has made it a compelling subject for biomedical research beyond its analgesic properties. Its multifaceted actions are of significant interest to scientists exploring various neurological and cellular processes.
A key feature of its profile is the indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. wjgnet.comnih.govxiahepublishing.com This is not due to direct binding to the receptor, but rather as a consequence of the potassium channel opening, which stabilizes the membrane potential and thereby reduces the likelihood of NMDA receptor activation by glutamate (B1630785). nih.govnih.gov This functional NMDA antagonism is a critical area of investigation for its potential neuroprotective effects. nih.gov
The compound's profile extends to include muscle relaxant properties, which are not typical of classical analgesics. wjgnet.comnih.govnih.gov This has prompted research into its effects on neuromuscular function. nih.gov Additionally, studies have explored its potential as a neuroprotective agent in models of various neurodegenerative diseases, such as Alzheimer's disease, Creutzfeldt-Jakob disease, and Batten disease, as well as for conditions like multiple sclerosis and fibromyalgia. wikipedia.orgnewdrugapprovals.orgjddtonline.infoglobalresearchonline.net The cytoprotective, anti-apoptotic, and antioxidant properties observed in some studies further broaden its scope for research applications. nih.govglobalresearchonline.netresearchgate.net
Table 1: Key Pharmacological Actions of this compound for Research
| Pharmacological Action | Mechanism | Research Implications |
|---|---|---|
| Selective Neuronal Potassium Channel Opening (SNEPCO) | Activation of Kv7 (KCNQ) voltage-gated potassium channels. wjgnet.comnih.govnih.gov | Investigation of neuronal excitability, seizure models, and pain pathways. oatext.comnih.gov |
| Indirect NMDA Receptor Antagonism | Stabilization of neuronal membrane potential, reducing NMDA receptor activation. nih.govnih.gov | Study of neuroprotection in excitotoxic injury and neurodegenerative disease models. nih.gov |
| GABA-A Receptor Modulation | Positive modulation of GABA-A receptor function. wjgnet.comnih.gov | Research into inhibitory neurotransmission and its role in analgesia and muscle relaxation. oatext.com |
| Muscle Relaxation | Central mechanism likely related to its effects on neuronal excitability. wjgnet.comnih.gov | Exploration of mechanisms underlying muscle tone and spasticity. nih.gov |
| Neuroprotection | Combination of indirect NMDA antagonism and other potential cellular mechanisms. wikipedia.orgnewdrugapprovals.org | Investigation in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders. jddtonline.infooatext.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33400-45-2 |
|---|---|
Molecular Formula |
C15H18ClFN4O2 |
Molecular Weight |
340.78 g/mol |
IUPAC Name |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]-3-pyridinyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H |
InChI Key |
WBAZQELGBFQHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |
Other CAS No. |
33400-45-2 |
Synonyms |
D 9998 D-9998 ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate flupirtin maleate flupirtine flupirtine maleate (1:1) Katadolon |
Origin of Product |
United States |
Preclinical Pharmacological Mechanisms of Flupirtine Hydrochloride
Ion Channel Modulation and Membrane Potential Stabilization
The principal therapeutic effects of flupirtine (B1215404) are derived from its ability to selectively open specific types of potassium channels. This action leads to a K+ efflux, causing hyperpolarization of the neuronal cell membrane. wjgnet.com This hyperpolarized state stabilizes the resting membrane potential, making the neuron less responsive to excitatory stimuli and attenuating the generation of action potentials. wjgnet.comnih.gov
A primary mechanism of flupirtine is the activation of voltage-gated potassium channels belonging to the Kv7 (or KCNQ) family. wjgnet.comnih.gov These channels are crucial regulators of neuronal excitability. Flupirtine's activation of Kv7 channels shifts their gating to more negative potentials, meaning they open at lower levels of depolarization. medchemexpress.com This action enhances the M-type K+ current (I K(M)), a low-threshold, non-inactivating potassium current that helps to prevent repetitive firing and stabilize the membrane potential near the firing threshold. nih.govnih.gov
Flupirtine is considered a broad-spectrum activator of Kv7 channels, demonstrating efficacy across multiple subunits that are predominantly expressed in the nervous system. nih.gov Research has confirmed that it acts on heteromeric channels composed of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits. wjgnet.comnih.gov This widespread activation contributes to its broad therapeutic profile in conditions marked by neuronal hyperexcitability. wjgnet.com
Table 1: Flupirtine Specificity for Kv7 Channel Subunits
| Kv7 Subunit | Effect of Flupirtine | Reference |
|---|---|---|
| Kv7.2 | Activation | wjgnet.comnih.gov |
| Kv7.3 | Activation | wjgnet.comnih.gov |
| Kv7.4 | Activation | wjgnet.comnih.govnih.gov |
| Kv7.5 | Activation | wjgnet.comnih.govnih.gov |
While flupirtine is a pan-activator of neuronal Kv7 channels, studies indicate it exhibits an apparent preference for the Kv7.3 subunit. wjgnet.com The molecular interaction likely involves the carbamate (B1207046) group of flupirtine forming a hydrogen bond with a tryptophan residue (Trp265) within the channel's pore domain, an interaction modeled specifically with the Kv7.3 subunit. nih.gov
By activating Kv7 channels, flupirtine effectively increases the threshold required to generate a neuronal action potential. nih.gov This occurs because the enhanced outward potassium current hyperpolarizes the membrane, meaning a stronger or more prolonged excitatory stimulus is necessary to depolarize the membrane to the point of firing. wjgnet.comnih.gov Studies on isolated rat sural nerve axons have shown that flupirtine application leads to an increase in the threshold current needed to elicit an action potential, consistent with Kv7 channel activation and membrane hyperpolarization. nih.gov
In addition to its effects on Kv7 channels, flupirtine also activates G-protein-regulated inwardly rectifying K+ channels (GIRKs or Kir3). wjgnet.comnih.govresearchgate.net These channels are direct effectors of G-protein signaling pathways and play a key role in mediating the inhibitory effects of many neurotransmitters. frontiersin.org Flupirtine's activation of GIRKs contributes to the stabilization of the resting membrane potential. nih.govresearchgate.net
Patch-clamp studies on cultured rat hippocampal neurons have demonstrated that flupirtine activates an inwardly rectifying potassium current (Kir) in a dose-dependent manner. nih.govnih.gov This activation was shown to be mediated by a pertussis toxin (PTX)-sensitive G-protein, confirming the involvement of a Gαi/o-protein coupled pathway. nih.govnih.gov The current induced by flupirtine was blocked by barium (Ba2+), a characteristic blocker of inwardly rectifying K+ channels. nih.govnih.gov
Table 2: Flupirtine Activation of GIRK Channels in Hippocampal Neurons
| Parameter | Finding | Reference |
|---|---|---|
| Effective Concentration (EC50) | 0.6 μM | nih.govnih.gov |
| Mechanism | Involvement of a pertussis toxin (PTX)-sensitive G-protein | nih.govnih.gov |
| Channel Blocker | Completely blocked by 1 mM Ba2+ | nih.govnih.gov |
| Receptor Independence | Effect not blocked by α2-adrenoceptor, 5-HT1A, or GABAB antagonists | nih.govnih.gov |
In contrast to its activating effect on Kv7 and GIRK channels, flupirtine has been shown to have an inhibitory effect on the delayed rectifier K+ current (I(K(DR))) in motor neuron-like cells (NSC-34) and NG108-15 neuronal cells. nih.govnih.gov Rather than opening these channels, flupirtine acts as an open-channel blocker. nih.govnih.gov Studies have shown that exposure to flupirtine decreases the amplitude of I(K(DR)) while simultaneously increasing the rate of current inactivation. nih.govnih.govcncb.ac.cn This effect is concentration- and state-dependent, with a more pronounced block at higher levels of channel activity. nih.gov
Table 3: Inhibitory Effects of Flupirtine on Delayed Rectifier K+ Current (IK(DR))
| Parameter | Cell Line | Finding | Reference |
|---|---|---|---|
| Effect on Amplitude | NSC-34, NG108-15 | Decreased | nih.govnih.gov |
| Effect on Inactivation | NSC-34, NG108-15 | Increased rate of inactivation | nih.govnih.gov |
| Dissociation Constant (KD) | NSC-34 | ~9.8 μM for the increase of IK(DR) inactivation rate | nih.govnih.gov |
| Proposed Mechanism | Motor Neurons | Open-channel block | nih.govnih.gov |
Activation of Voltage-Gated Kv7 (KCNQ) Channels
Neurotransmitter System Interactions
Flupirtine's effects are largely attributed to its modulation of both the glutamatergic and GABAergic systems, which are the primary excitatory and inhibitory neurotransmitter systems in the central nervous system, respectively.
Indirect N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Flupirtine functions as an indirect antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. nih.govnih.govwjgnet.com This is not achieved through direct binding to the receptor itself, but rather through a series of indirect actions that ultimately reduce NMDA receptor activation. nih.govnih.gov
One of the key mechanisms behind flupirtine's indirect NMDA antagonism is its ability to enhance the voltage-dependent block of the NMDA receptor by magnesium ions (Mg2+). wjgnet.comnih.govmsdiscovery.org By activating inwardly rectifying potassium (K+) channels, flupirtine helps to stabilize the neuronal resting membrane potential. nih.gov This hyperpolarization increases the efficacy of the Mg2+ block on the NMDA receptor channel, thereby reducing its activation by the excitatory neurotransmitter glutamate (B1630785). wjgnet.comnih.gov
Consistent with its indirect NMDA receptor antagonism, flupirtine has been shown to dose-dependently reduce the rise in intracellular calcium (Ca2+) concentration induced by glutamate. nih.gov Excessive influx of Ca2+ through NMDA receptors is a critical factor in excitotoxicity, a process implicated in various neurological disorders. nih.govnih.gov By mitigating this glutamate-induced Ca2+ influx, flupirtine exhibits neuroprotective properties. nih.govnih.gov Studies have shown that while flupirtine does not directly bind to characterized sites on the NMDA receptor, its presence diminishes the NMDA-induced influx of Ca2+. nih.gov
Further research suggests that flupirtine's mechanism may involve an action at the redox site of the NMDA receptor. nih.govwjgnet.com It is proposed that flupirtine may act as an oxidizing agent at this site, which in turn suppresses the opening of the NMDA receptor channel. nih.gov This action is supported by findings that the effect of flupirtine on NMDA-induced Ca2+ influx is more pronounced in the presence of a reducing agent. nih.gov
Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors
Flupirtine has been found to enhance the action of GABA, the primary inhibitory neurotransmitter in the brain. nih.govnih.gov It achieves this by shifting the gating of the GABAA receptor to lower concentrations of GABA. nih.govnih.gov This means that in the presence of flupirtine, a smaller amount of GABA is required to open the chloride channel of the GABAA receptor, leading to increased neuronal inhibition. nih.gov Studies have demonstrated that flupirtine potentiates GABA-evoked currents in various types of neurons. nih.govnih.gov For instance, in dorsal root ganglion (DRG) neurons, flupirtine significantly lowers the EC50 value for GABA-induced currents, indicating an increased potency of GABA. nih.gov
| Neuronal Type | Effect of Flupirtine on GABA-induced Currents | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Lowered EC50 values for GABA-induced currents by 5.3-fold and depressed maximal amplitudes by 34%. | nih.gov |
| Hippocampal Neurons | Reduced EC50 values by 3.1-fold with no change in maximal amplitudes. | nih.gov |
This allosteric modulation of GABAA receptors, particularly those involved in pain pathways, is believed to act in concert with its effects on potassium channels to produce its analgesic effects. nih.gov
Preferential Action on Extrasynaptic GABAA Receptors
Flupirtine hydrochloride has been shown to modulate γ-aminobutyric acid type A (GABAA) receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system. A key aspect of flupirtine's action is its preferential targeting of extrasynaptic GABAA receptors, particularly those containing the δ (delta) subunit. dovepress.comnih.gov These extrasynaptic receptors are distinct from their synaptic counterparts, which typically contain γ (gamma) subunits and are modulated by benzodiazepines. nih.gov
The presence of α4 and α6 subunits often renders δ-subunit-containing GABAA receptors insensitive to benzodiazepines. dovepress.com Flupirtine's ability to positively modulate these receptors provides a pharmacological profile distinct from that of benzodiazepines. dovepress.com Research has demonstrated that flupirtine enhances the currents evoked by GABA in various types of neurons, with this effect being significantly more pronounced in dorsal root ganglion (DRG) neurons compared to hippocampal or sympathetic neurons. nih.govnih.gov
In DRG neurons, flupirtine acts as an uncompetitive antagonist, decreasing the EC50 value for GABA-induced currents by 5.3-fold while also depressing the maximal amplitudes by 34%. nih.govnih.gov In contrast, in hippocampal neurons, the EC50 value was reduced 3.1-fold with no change to the maximal current amplitudes. nih.govnih.gov This subtype-selective allosteric modulation of GABAA receptors may contribute to its analgesic effects by enhancing tonic inhibition in pain pathways. nih.gov
Cellular and Molecular Pathways
The therapeutic effects of this compound are underpinned by its influence on several critical cellular and molecular pathways that govern neuronal function and viability.
Suppression of Neuronal Over-Excitability
A primary mechanism of flupirtine is the suppression of neuronal over-excitability. It achieves this by acting as a selective neuronal potassium channel opener (SNEPCO). mdpi.com Flupirtine activates Kv7 (formerly KCNQ) potassium channels, which are responsible for generating the M-current, a non-inactivating potassium current that helps to stabilize the membrane potential and control neuronal firing rates. wjgnet.com By opening these channels, flupirtine facilitates potassium ion efflux, leading to hyperpolarization of the neuronal membrane. mdpi.com This hyperpolarization raises the threshold for action potential generation, thereby making neurons less excitable and inhibiting the transmission of nociceptive signals. mdpi.comnih.gov
Regulation of Intracellular Calcium Homeostasis
Flupirtine plays a significant role in regulating intracellular calcium (Ca2+) homeostasis, a critical process for neuronal function and survival. The compound has been shown to dose-dependently reduce the rise in cytosolic Ca2+ concentration induced by the excitatory neurotransmitter glutamate. mdpi.comnih.gov This effect is linked to its indirect N-methyl-D-aspartate (NMDA) receptor antagonism. mdpi.com Furthermore, in vitro studies on rat heart mitochondria have revealed that flupirtine can increase mitochondrial Ca2+ uptake at clinically relevant concentrations. This leads to a 2 to 3-fold increase in mitochondrial calcium levels, which is accompanied by an increase in mitochondrial membrane potential and ATP synthesis. By preventing excessive increases in cytosolic calcium and supporting mitochondrial function, flupirtine helps to mitigate excitotoxic neuronal damage. nih.gov
Inhibition of Neurotransmitter Release Mechanisms
The activation of Kv7 channels by flupirtine also leads to the inhibition of neurotransmitter release. dovepress.com By hyperpolarizing the presynaptic terminal, the influx of calcium through voltage-gated calcium channels, which is necessary for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release, is reduced. Research has shown that this mechanism is associated with the inhibition of the release of neurotransmitters such as calcitonin-gene related peptide (CGRP) from the brainstem, which is involved in pain signaling. dovepress.com
Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) and Glutathione (B108866) Levels
Flupirtine exhibits significant neuroprotective effects by modulating pathways involved in apoptosis, or programmed cell death. Studies have demonstrated that flupirtine can upregulate the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). In human Ntera/D1 (hNT) neurons induced to undergo apoptosis by glutamate or NMDA, flupirtine treatment led to a greater than 6-fold increase in Bcl-2 levels.
Concurrently, flupirtine increases the intracellular levels of glutathione (GSH), a crucial antioxidant that protects cells from damage by reactive oxygen species. In the same hNT neuron model, glutamate/NMDA-mediated apoptosis caused a greater than 50% drop in both Bcl-2 and glutathione levels. Flupirtine was able to completely reverse this reduction. In another study, the neurotoxicity induced by a fragment of the prion protein (PrP106-126) was associated with a more than 70% decrease in glutathione content, an effect that was strongly blocked by flupirtine.
| Cellular Model | Apoptotic Stimulus | Effect of Flupirtine on Bcl-2 | Effect of Flupirtine on Glutathione |
| hNT Neurons | Glutamate / NMDA | > 6-fold increase | Increase to 200% of control |
| Cortical Neurons | Prion Protein Fragment (PrP106-126) | Induced expression | Blocked decrease and normalized content |
Activation of Calpain-Dependent Signaling Pathways
Flupirtine's neuroprotective actions also involve the modulation of calpain-dependent signaling pathways. Calpains are calcium-dependent proteases that, when overactivated, can contribute to neuronal damage and death, particularly after ischemic events. wjgnet.com An important signaling pathway in post-ischemic cell death involves an NMDA-induced increase in intracellular calcium, leading to the activation of calpain. wjgnet.com
Flupirtine, through its indirect antagonism of NMDA receptors, reduces this calcium-dependent activation of calpain. wjgnet.com This, in turn, prevents the degradation of key proteins like the signal transducer and activator of transcription 6 (STAT6). In a healthy state, STAT6 inhibits pro-inflammatory signaling pathways such as c-Jun-N-terminal kinases (JNK) and nuclear factor-κB (NF-κB). wjgnet.com By preserving STAT6, flupirtine helps to reduce the inflammatory response and oxidative stress at the site of an ischemic lesion. wjgnet.com
Evidence of Additional Unidentified Mechanisms of Action
While the primary mechanisms of flupirtine's action, including the opening of Kv7 and G-protein-regulated inwardly rectifying K+ (GIRK) channels and its interaction with GABAA receptors, are well-documented, a growing body of evidence suggests the involvement of other, as yet unidentified, pathways. wjgnet.com These observations stem from effects of flupirtine that cannot be fully explained by its known targets. wjgnet.com
One notable example is the vasorelaxant effect of flupirtine on coronary arteries. This response appears to be mediated by endothelium-based Kv7 channels, but also involves an unidentified mechanism within the smooth muscle cells themselves. wjgnet.com Further research into pulmonary vasodilation has shown that flupirtine can prevent and reverse the increased pulmonary vascular resistance caused by hypoxia. wjgnet.com This effect is linked to the downregulation of Kv7.4 channels during hypoxic conditions, but the complete picture of flupirtine's action in this context remains to be fully elucidated. wjgnet.com
In the realm of neurology, flupirtine has demonstrated anti-seizure activity in neonatal models. wjgnet.com Although activation of Kv7 channels is considered the most probable explanation for this effect, the precise mechanism is still unknown. wjgnet.com The drug induces a burst-suppression-like pattern in the electroencephalogram (EEG) of neonatal rats, a phenomenon also observed with drugs like midazolam used to terminate refractory status epilepticus. wjgnet.com This suggests a complex interplay of factors beyond simple channel activation.
These instances highlight that while our understanding of flupirtine's pharmacology is substantial, there are still facets of its activity that require further investigation. The existence of these unidentified mechanisms underscores the compound's multifaceted nature and opens new avenues for research into its full therapeutic potential.
| Observed Effect | Known Associated Mechanism(s) | Evidence of Unidentified Mechanism |
| Coronary Artery Vasorelaxation | Endothelium-based Kv7 channel activation | An additional, unidentified mechanism in smooth muscle cells contributes to the response. wjgnet.com |
| Pulmonary Vasodilation in Hypoxia | Reversal of increased pulmonary vascular resistance | The full mechanism, particularly in the context of hypoxia-induced Kv7.4 downregulation, is not completely understood. wjgnet.com |
| Anti-seizure Activity (Neonatal) | Likely involvement of Kv7 activation | The exact mechanism remains unknown, with EEG patterns suggesting a more complex action. wjgnet.com |
Preclinical Pharmacodynamics and Efficacy Studies of Flupirtine Hydrochloride
Neuroprotection Research
The neuroprotective capacities of flupirtine (B1215404) have been explored in various models of neuronal injury and degeneration. The compound's mechanisms are multifaceted, involving the modulation of apoptotic pathways, reduction of excitotoxicity, and mitigation of oxidative stress.
Preclinical studies have demonstrated that flupirtine hydrochloride can confer neuroprotection in the context of ischemic brain injury. In vivo experiments using a mouse model of permanent focal cerebral ischemia, induced by middle cerebral artery occlusion, showed that pretreatment with flupirtine significantly reduced the resulting infarct area. nih.gov However, in these initial studies, post-ischemic administration did not yield a similar protective effect. nih.gov
Subsequent research using a model of transient focal cerebral ischemia in mice revealed a more promising therapeutic window. When administered up to nine hours after the ischemic event, flupirtine induced sustained and stable neuroprotection, as evidenced by a significant reduction in brain injury and increased neuronal density observed three months post-stroke. nih.gov This later study also highlighted that flupirtine treatment reduced oxidative stress, stabilized the blood-brain barrier, and decreased intracerebral inflammation in the ischemic region. nih.gov The discrepancy between studies regarding the therapeutic window may be attributed to differences in the animal models used (e.g., permanent vs. transient ischemia, Wistar rats vs. NMRI mice). nih.gov
| Model | Animal Strain | Key Findings | Reference |
|---|---|---|---|
| Permanent Focal Cerebral Ischemia (MCAO) | Mouse | Pre-treatment significantly reduced infarct area; post-ischemic application was ineffective. | nih.gov |
| Transient Focal Cerebral Ischemia | NMRI Mouse | Post-treatment (up to 9 hours) induced sustained neuroprotection, reduced neuronal loss, and decreased oxidative stress. | nih.gov |
| Global and Permanent Focal Cerebral Ischemia | Wistar Rat | Pre-treatment reduced neurological impairment and histological brain injury. | nih.gov |
Flupirtine's neuroprotective effects are closely linked to its ability to counteract excitotoxicity, a process of neuronal damage triggered by the overactivation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. In vitro studies using primary neuronal cultures from the hippocampi of newborn rats have shown that flupirtine can protect neurons from glutamate-induced cytotoxicity. nih.gov
The underlying mechanism involves the modulation of intracellular calcium (Ca²⁺) levels. Exposure of cultured neurons to high concentrations of L-glutamate causes a dramatic influx of Ca²⁺, leading to cell death. nih.gov Flupirtine was found to produce a concentration-dependent reduction in this glutamate-induced rise in cytosolic Ca²⁺. nih.govnih.gov This effect is not due to a direct blockade of the NMDA receptor itself, but rather an indirect antagonism. nih.govnih.gov Flupirtine activates voltage-independent potassium (K⁺) channels, which helps to stabilize the neuronal membrane's resting potential. nih.govnih.gov This hyperpolarization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby inhibiting excessive Ca²⁺ influx and mitigating excitotoxic damage. nih.govresearchgate.net
Flupirtine exerts significant anti-apoptotic effects, interfering with programmed cell death pathways that are activated in many neurodegenerative conditions and ischemic events. A key mechanism is the upregulation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. psu.eduwjgnet.com Studies have shown that during glutamate- or NMDA-mediated apoptosis, the levels of Bcl-2 and the antioxidant glutathione (B108866) drop significantly. psu.edu Flupirtine was found to completely abolish this reduction, suggesting its anti-apoptotic action is mediated by maintaining the levels of these protective agents. psu.edu
Furthermore, flupirtine has been shown to reduce oxidative stress. nih.govnih.gov In vitro studies demonstrated that flupirtine can prevent apoptosis induced by oxidative stress in cells that lack NMDA receptors. nih.gov In models of ischemic stroke, flupirtine treatment leads to a reduction in calcium-dependent calpain activation. This, in turn, inhibits the JNK and NF-κB signaling pathways, which are associated with post-ischemic inflammation and injury. nih.gov By preventing intracellular calcium overload and reducing oxidative stress, flupirtine helps to preserve mitochondrial function and prevent the cascade of events leading to nucleolysis and cell death. nih.govnih.gov
The neuroprotective properties of flupirtine have prompted investigations into its potential utility for several neurodegenerative diseases. wjgnet.com
Batten Disease: In vitro research has shown that flupirtine can reduce apoptosis in lymphocytes from patients with juvenile neuronal ceroid lipofuscinosis (JNCL or CLN3 disease). johnshopkins.edunih.gov Further studies on patient-derived lymphoblasts deficient in CLN1, CLN2, CLN3, CLN6, or CLN8 demonstrated that flupirtine derivatives could restore the balance between cell growth and death and lower ceramide levels. battendiseasenews.com In a mouse model of CLN3 disease, flupirtine treatment improved neurobehavioral parameters and reduced astrogliosis in the hippocampus and motor cortex. nih.gov
Alzheimer's Disease: In cell culture experiments, flupirtine was able to protect neuronal cells from the apoptotic cell death induced by beta-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.govneurology.org The mechanism involves the prevention of amyloid-induced glutathione depletion. ijbcp.com
Creutzfeldt-Jakob Disease (CJD): Flupirtine has been investigated for its potential to protect against neuronal death induced by prion protein fragments. nih.govneurology.org In cell culture, it was shown to protect neuronal cells from apoptosis induced by toxic prion protein fragments. researchgate.net This preclinical finding led to a double-blind, placebo-controlled study in CJD patients, which found that flupirtine treatment resulted in a significantly slower deterioration of cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). nih.govresearchgate.net
Multiple Sclerosis (MS): The potential of flupirtine as a neuroprotective agent in MS has been proposed, primarily based on its mechanisms that could counter the neurodegenerative aspects of the disease. nih.gov Research in models relevant to MS, such as experimental autoimmune encephalomyelitis, supports this potential (see section 3.1.5).
The efficacy of flupirtine was tested in a rat model of autoimmune optic neuritis, which is a common manifestation of multiple sclerosis and is modeled by experimental autoimmune encephalomyelitis (EAE) induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG). nih.gov In this model, flupirtine treatment significantly increased the survival of retinal ganglion cells (RGCs), the neurons whose axons form the optic nerve. nih.govnih.gov
When flupirtine was administered as an add-on therapy to interferon-beta (a standard immunomodulatory treatment for MS), it led to a significant improvement in the visual function of the animals during the acute phase of optic neuritis. nih.govnih.gov Interestingly, flupirtine monotherapy provided this neuroprotective effect without altering the inflammatory infiltration or demyelination in the optic nerve. nih.gov Further investigation revealed that the protective mechanism for RGCs is not dependent on the upregulation of Bcl-2, but rather involves the activation of inwardly rectifying potassium channels. nih.gov
Anticonvulsant Research
Flupirtine has demonstrated significant anticonvulsant activity in preclinical models, particularly those relevant to neonatal seizures. Neonatal seizures are often associated with hypoxic-ischemic encephalopathy and can be resistant to standard treatments like phenobarbital (B1680315). nih.govnih.gov
Crucially, comparative studies have shown flupirtine to have greater efficacy than phenobarbital, a first-line treatment for neonatal seizures. nih.gov In a model of chemoconvulsant-induced neonatal seizures, flupirtine was also more efficacious than both diazepam and phenobarbital. nih.govnih.gov The anticonvulsant effect of flupirtine is attributed to its action as a KCNQ potassium channel opener, which is critical for controlling neuronal excitability, especially during early development when GABAergic inhibitory systems are not fully mature. nih.govnih.gov
| Model | Animal | Key Findings | Comparison | Reference |
|---|---|---|---|---|
| Global Hypoxia | Neonatal Rat | Dose-dependently blocked occurrence of behavioral and electrographic seizures. | N/A | nih.gov |
| Hypoxic-Ischemic Encephalopathy | Neonatal Rat | Reduced frequency and duration of seizures; decreased overall seizure burden over 3 days. | Showed greater efficacy than a therapeutic dose of phenobarbital. | nih.gov |
| Chemoconvulsant-induced Seizures | Neonatal Rat | Effectively treated seizures. | More efficacious than diazepam and phenobarbital. | nih.govnih.gov |
Effectiveness in Neonatal Seizure Models
Preclinical studies have demonstrated the significant potential of this compound in managing neonatal seizures. Research using animal models of global hypoxia has shown that flupirtine dose-dependently blocks the occurrence of behavioral seizures in pups. nih.gov Furthermore, it effectively inhibits the development of clinical seizures induced by hypoxia, along with the associated epileptiform discharges and purely electrographic (subclinical) seizures. nih.gov
Comparison with Established Anticonvulsant Therapies in Preclinical Settings
In direct comparisons within preclinical models, this compound has shown advantages over established anticonvulsant therapies. Studies have indicated that flupirtine is more efficacious than conventional treatments like phenobarbital and diazepam in models of chemoconvulsant-induced neonatal seizures. nih.govwjgnet.com While the precise mechanism for its anti-neonatal seizure activity is still under investigation, the activation of Kv7 potassium channels is thought to be a likely explanation for its superior efficacy compared to drugs that modulate the GABA receptor system. wjgnet.com
In a rat model of repetitive febrile seizures, the therapeutic improvement observed with flupirtine treatment surpassed that of phenobarbital. wjgnet.com Furthermore, initial data from rat models of established status epilepticus suggested that a combination of flupirtine and diazepam was more effective at terminating seizures than either drug administered alone, although the efficacy of flupirtine by itself appeared to be dependent on the specific animal model used. wjgnet.com It is also noteworthy that flupirtine's effects on the brain's electrical activity, as seen in pharmaco-electroencephalogram recordings, are distinctly different from those of diazepam and phenobarbitone. nih.gov
| Preclinical Seizure Model | This compound Efficacy | Comparator Drug(s) | Comparative Outcome | Reference(s) |
| Chemoconvulsant-induced neonatal seizures | Effective | Phenobarbital, Diazepam | More efficacious than comparators | nih.govwjgnet.com |
| Repetitive Febrile Seizures (rat model) | Suppressed seizures, reduced risk of recurrence | Phenobarbital | Greater improvement than phenobarbital | wjgnet.com |
| Established Status Epilepticus (rat model) | Effective in combination | Diazepam | Combination therapy terminated seizures more effectively than either drug alone | wjgnet.com |
| Maximal Electroshock (MES) induced seizures | Showed protection | - | - | researchgate.net |
Muscle Relaxation Research
The muscle relaxant properties of this compound have been a significant area of preclinical investigation.
Studies on Skeletal and Smooth Muscle Relaxant Properties
Flupirtine has been shown to reduce skeletal muscle tone at doses comparable to its antinociceptive effective doses in conscious rats. nih.gov This muscle-relaxing effect is believed to stem from its ability to inhibit mono- and/or polysynaptic reflexes at the spinal level. nih.gov The compound reduces skeletal muscle rigidity and akinesia by suppressing spinal mono- and polysynaptic reflexes that are mediated by NMDA receptors. wjgnet.com However, the monosynaptic Hoffmann reflex (H-reflex), which does not involve NMDA receptors, was not affected by flupirtine. wjgnet.com Research has also demonstrated flupirtine's relaxing effects on gastrointestinal smooth muscle, such as the rat stomach and human taenia coli. wjgnet.com
Impact on Myometrial Contractile Activity
Studies have investigated the effect of flupirtine on the contractile activity of the myometrium, the smooth muscle layer of the uterus. Flupirtine was found to suppress myometrial contractile activity. wjgnet.com This effect was partial in animals in early gestation but became profound in late-gestation mice. wjgnet.com The expression of KCNQ potassium channel isoforms, which are targets of flupirtine, is known to be present in human myometrial smooth muscle tissue and is upregulated in late pregnancy in mice, suggesting a potential mechanism for this tocolytic action. wjgnet.com
Attenuation of Myotonia in Murine Skeletal Muscle Models
Preclinical research has identified the potential of flupirtine in treating myotonia. In murine skeletal muscle, myotonia and myotonic membrane hyperexcitability induced by anthracene-9-carboxylic acid were reduced by flupirtine through the activation of Kv7 channels. wjgnet.com All KNCQ isoforms are expressed in murine myoblasts, with specific localizations of Kv7.2, Kv7.3, and Kv7.4 subunits within the muscle cells, providing a basis for flupirtine's action. wjgnet.com
Antinociceptive Research Models
The pain-relieving properties of this compound have been extensively studied in various preclinical models of nociception.
In the electrostimulated pain test in mice, flupirtine demonstrated significant antinociceptive activity. nih.gov In the hot plate test in mice, its potency was found to be approximately half that of morphine. nih.gov In conscious dogs, the antinociceptive activity of flupirtine in the electrical tooth pulp stimulation test was similar to that of pentazocine (B1679294). nih.gov The onset of the maximal antinociceptive effect was observed 30 minutes after oral administration, with the analgesia lasting for at least 75 minutes. nih.gov
The central antinociceptive activity of flupirtine is not mediated by an opiate mechanism, as it was not reversed by naloxone (B1662785) and the compound showed no affinity for mu, delta, or kappa opiate receptors in binding studies. nih.gov Flupirtine's analgesic effects are associated with the restoration of normal sensitivity in over-excitable nociceptive pathways and the inhibition of nociceptive neuron stimulation by factors like inflammatory mediators. wjgnet.com When used in combination with morphine, flupirtine has been shown to increase the antinociceptive activity of morphine. nih.gov
| Antinociceptive Test Model | Animal Model | This compound Efficacy (ED50) | Comparator Drug(s) and Efficacy (ED50) | Reference(s) |
| Electrostimulated Pain Test | Mice | 25.7 mg/kg p.o. | Paracetamol (814 mg/kg p.o.), Pentazocine (38.5 mg/kg p.o.), Morphine (16.8 mg/kg p.o.), Buprenorphine (2.6 mg/kg p.o.) | nih.gov |
| Hot Plate Test | Mice | 32 mg/kg p.o. | Morphine (15.5 mg/kg p.o.) | nih.gov |
| Electrical Tooth Pulp Stimulation | Dogs | 3.5 mg/kg p.o., 0.7 mg/kg i.v. | Pentazocine (4.2 mg/kg p.o., 0.5 mg/kg i.v.), Buprenorphine (1.0 mg/kg p.o., 0.04 mg/kg i.v.) | nih.gov |
Evaluation in Experimental Pain Models
Flupirtine has demonstrated efficacy in a range of experimental pain models, including those for inflammatory, neuropathic, and cancer-related pain.
In a model of inflammatory pain induced by carrageenan, a combination of flupirtine and morphine resulted in a complete reversal of hyperalgesia in rats. nih.gov Notably, the effective doses of each drug in the combination were ineffective when administered alone. nih.gov Similarly, in a diabetic neuropathy model in rats, a low dose of morphine, which was ineffective on its own, produced a highly significant antinociceptive effect when combined with flupirtine, leading to a complete reversal of hyperalgesia. nih.gov
The orofacial formalin test in rats, a model of acute inflammatory pain, has also been used to evaluate flupirtine. In this model, flupirtine showed antinociceptive effects in the second phase of the test. nih.gov
Studies have also indicated the potential of flupirtine in managing cancer pain. Research suggests that flupirtine may be more effective than tramadol (B15222) and pentazocine in reducing cancer-related pain. semanticscholar.org
Assessment of Pain Threshold in Animal Models
The analgesic properties of flupirtine have been quantified by assessing its impact on pain thresholds in various animal models.
In an electrostimulated pain test in mice, the oral ED50 for flupirtine was found to be 25.7 mg/kg. nih.gov This potency was approximately 31.7 times greater than that of paracetamol. nih.gov In the same study, morphine was 1.5 times more potent than flupirtine. nih.gov In the hot plate test in mice, flupirtine had an ED50 of 32 mg/kg, which was about half the potency of morphine. nih.gov
Further studies in dogs using the electrical tooth pulp stimulation test revealed an oral ED50 of 3.5 mg/kg and an intravenous ED50 of 0.7 mg/kg for flupirtine, similar to pentazocine. nih.gov Administration of 40 mg/kg of flupirtine orally in one study increased the pain threshold by 54% after 15 minutes, with the maximal effect observed at 30 minutes and lasting for at least 75 minutes. nih.gov
| Animal Model | Test | Flupirtine ED50 (Oral) | Comparator ED50 (Oral) |
| Mice | Electrostimulated Pain Test | 25.7 mg/kg | Paracetamol: 814 mg/kg, Morphine: 16.8 mg/kg |
| Mice | Hot Plate Test | 32 mg/kg | Morphine: 15.5 mg/kg |
| Dogs | Electrical Tooth Pulp Stimulation | 3.5 mg/kg | Pentazocine: 4.2 mg/kg |
Synergistic or Additive Effects with Other Analgesics in Preclinical Studies
Preclinical research has consistently demonstrated that flupirtine can enhance the analgesic effects of opioid medications.
In rat models of both inflammatory and neuropathic pain, flupirtine was found to significantly increase the antinociceptive effects of morphine. nih.gov A key finding was that this synergistic effect was achieved without a corresponding increase in sedation. nih.gov For instance, in a carrageenan-induced paw inflammation model, a combination of 10 mg/kg of flupirtine and 0.4 mg/kg of morphine, doses that were ineffective individually, resulted in complete antinociception. nih.gov In a diabetic neuropathy model, combining 10 mg/kg of flupirtine with a low, otherwise ineffective dose of morphine (1.6 mg/kg) led to a complete reversal of hyperalgesia. nih.gov
Isobolographic analysis in the rat orofacial formalin test confirmed a synergistic interaction between flupirtine and both morphine and tramadol during the second phase of the test. nih.gov A synergistic interaction between morphine and flupirtine was also observed in the first phase of the test for a single combination. nih.gov These findings suggest that flupirtine can enhance the acute antinociceptive effects of opioids in a synergistic manner. nih.gov
Antioxidant Research
Beyond its analgesic properties, preclinical studies have investigated the antioxidant capabilities of flupirtine.
Attenuation of Lipid Peroxidation in Brain Membranes
In vitro studies on brain membranes have highlighted the potent antioxidant activity of flupirtine. It was found to be approximately 20 times more potent than trolox (B1683679) (a vitamin E analog) and 8 times more potent than metipranolol (B1676499) in reducing lipid peroxidation induced by the nitric oxide donor, sodium nitroprusside (SNP). nih.gov
Protection of Retinal Photoreceptors from Oxidant-Induced Damage
Flupirtine has demonstrated a protective effect against oxidant-induced damage to retinal photoreceptors. nih.gov In studies where SNP was injected into the eye, it caused significant damage to retinal photoreceptors, as evidenced by reduced a- and b-wave amplitudes in electroretinogram recordings and a decrease in photoreceptor-specific markers. nih.gov Co-injection of flupirtine with SNP significantly blunted these detrimental effects on retinal proteins and mRNAs. nih.gov This research suggests that flupirtine's antioxidant properties may offer a "proof of principle" for its potential use in retinal diseases associated with oxidative stress. nih.gov
Other Preclinical Research Avenues
The unique pharmacological profile of flupirtine has led to the exploration of other potential therapeutic applications. Its NMDA receptor antagonistic action has prompted studies into its potential as an adjuvant therapy for Parkinson's disease. nih.gov Additionally, flupirtine has been investigated for its neuroprotective effects in models of chronic restraint stress, where it was found to alleviate cognitive impairment and hippocampal neuronal apoptosis. nih.gov These effects are possibly linked to the activation of the Akt/GSK-3β and Erk1/2 signaling pathways. nih.gov
Investigations into Auditory and Visual Disorder Models
Preclinical research suggests that flupirtine possesses neuroprotective properties that could be beneficial in certain auditory and visual disorders. The underlying mechanism is often linked to its ability to suppress cellular hyperexcitability.
In the context of auditory disorders , hyperactivity in the dorsal cochlear nucleus is associated with the development of tinnitus. wjgnet.com Studies have shown that flupirtine can inhibit spontaneous activity in mouse auditory cortical networks, an effect believed to be mediated through the activation of Kv7 potassium channels. wjgnet.com This suggests a potential pharmacological basis for its use in conditions characterized by auditory hyperexcitability.
In the realm of visual disorders , flupirtine has demonstrated significant neuroprotective effects on retinal cells in several preclinical models. One study investigated its effects in a rat model of autoimmune optic neuritis, a condition relevant to multiple sclerosis. The findings revealed that flupirtine treatment significantly increased the survival of retinal ganglion cells, the neurons that form the optic nerve. nih.gov This protective effect was not attributed to the upregulation of Bcl-2, but rather to the activation of inwardly rectifying potassium channels. nih.gov
Further research has explored flupirtine's efficacy in models of retinal damage. In a study using a model of ischemic-like death of rat retinal ganglion cells induced by elevated intraocular pressure or NMDA-induced excitotoxicity, flupirtine counteracted the loss of these cells. nih.gov It was shown to inhibit NMDA-induced calcium influx in a dose-dependent manner in cultured retinal pieces. nih.gov Another investigation focused on its antioxidant properties in a model of retinal photoreceptor damage induced by sodium nitroprusside (SNP). Flupirtine was found to be a potent antioxidant, attenuating the detrimental effects of SNP on retinal photoreceptors. nih.gov It significantly blunted the SNP-induced decrease in photoreceptor-specific markers and the increase in markers associated with apoptosis. nih.gov
Table 1: Preclinical Studies of Flupirtine in Visual Disorder Models
| Model | Key Findings | Proposed Mechanism of Action | References |
|---|---|---|---|
| Rat Model of Autoimmune Optic Neuritis | Increased survival of retinal ganglion cells. | Activation of inwardly rectifying potassium channels. | nih.gov |
| Ischemic-like Death of Rat Retinal Ganglion Cells | Counteracted the loss of retinal ganglion cells. | Prevention of NMDA-induced calcium influx. | nih.gov |
| Sodium Nitroprusside (SNP)-Induced Retinal Photoreceptor Damage | Attenuated the detrimental influence of SNP on retinal photoreceptors. | Potent antioxidant properties. | nih.gov |
Studies on Memory and Cognitive Impairment Models
Flupirtine has been investigated for its potential neuroprotective effects in models of cognitive and memory impairment. In cell culture experiments, flupirtine maleate (B1232345) demonstrated the ability to protect neuronal cells from apoptotic cell death induced by prion protein fragments and beta-amyloid peptides, which are implicated in neurodegenerative diseases like Creutzfeldt-Jakob disease (CJD) and Alzheimer's disease. nih.gov
In an in vivo study using a mouse model of chronic restraint stress (CRS), which is known to cause hippocampal neurodegeneration and cognitive deficits, flupirtine showed significant protective effects. Treatment with flupirtine prevented spatial learning and memory impairment in the Morris water maze test. nih.gov Furthermore, it alleviated neuronal apoptosis and the reduction of dendritic spine density in the hippocampal CA1 region of CRS mice. nih.gov The protective effects of flupirtine in this model were associated with the activation of the Akt/GSK-3β and Erk1/2 signaling pathways. nih.gov
Another model where flupirtine has shown promise is in recurrent febrile seizures (RFS). Flupirtine was effective against RFS-induced learning and memory impairment and reduced the associated neuronal degeneration. wjgnet.com
Table 2: Effects of Flupirtine in a Chronic Restraint Stress (CRS) Mouse Model
| Parameter | Effect of Flupirtine Treatment | References |
|---|---|---|
| Spatial Learning and Memory (Morris Water Maze) | Significantly prevented impairment. | nih.gov |
| Neuronal Apoptosis in Hippocampal CA1 Region | Alleviated. | nih.gov |
| Dendritic Spine Density in Hippocampal CA1 Region | Alleviated reduction. | nih.gov |
| Signaling Pathways | Activation of Akt/GSK-3β and Erk1/2. | nih.gov |
Effects on Pulmonary Hypertension Models
The therapeutic potential of flupirtine has been extended to the field of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lung arteries. A key study investigated the effects of flupirtine, a Kv7 channel activator, in two distinct murine models of pulmonary arterial hypertension (PAH). nih.gov
The first model involved mice with PAH induced by chronic hypoxia. In these mice, flupirtine treatment attenuated the development of key indicators of PAH, including elevated mean right ventricular pressure (mRVP), pulmonary vascular remodeling, and right ventricular hypertrophy (RVH). nih.gov The second model utilized mice that over-express the serotonin (B10506) transporter (SERT+), which have established PAH. In this model, flupirtine treatment reversed the established PAH, bringing the elevated mRVP back to levels comparable to those in wild-type mice. nih.gov
These findings provide the first direct evidence that activating Kv7 channels with compounds like flupirtine could be a beneficial therapeutic strategy for PAH with different underlying causes. nih.gov The study concluded that drugs that selectively activate Kv7.2–Kv7.5 potassium channels may hold promise as a co-strategy for preventing and treating PAH. nih.gov
Table 3: Efficacy of Flupirtine in Murine Models of Pulmonary Hypertension
| Model | Key Pathological Feature | Effect of Flupirtine Treatment | References |
|---|---|---|---|
| Chronic Hypoxia-Induced PAH | Development of PAH (elevated mRVP, vascular remodeling, RVH) | Attenuated the development of PAH. | nih.gov |
| SERT+ Mice with Established PAH | Established PAH (markedly elevated mRVP) | Reversed the established PAH. | nih.gov |
Inhibition of Viral Proteases (e.g., TMPRSS2) in In Vitro Models
The transmembrane protease, serine 2 (TMPRSS2) is a cellular protease that plays a crucial role in the entry of various viruses, including influenza viruses and coronaviruses, into host cells. Inhibition of TMPRSS2 is therefore considered a promising antiviral strategy.
Based on the available scientific literature from the conducted searches, there are no preclinical studies that have specifically investigated the inhibitory effects of this compound on TMPRSS2 or other viral proteases in in vitro models. While there is extensive research on other compounds as TMPRSS2 inhibitors, a direct link to flupirtine has not been established in these findings.
Chemical Synthesis and Derivatization Strategies for Flupirtine Hydrochloride
Overview of Triaminopyridine Core Synthesis
The central structural motif of flupirtine (B1215404) is a 2,3,6-substituted aminopyridine ring. The classical and most common synthetic routes to this core structure begin with a readily available pyridine (B92270) derivative, typically 2,6-dichloro-3-nitropyridine. patsnap.comgoogle.com The synthesis proceeds through a series of sequential nucleophilic aromatic substitution and reduction reactions.
A general pathway involves:
Selective Amination: The first step is a regioselective amination of 2,6-dichloro-3-nitropyridine. Treatment with ammonia (B1221849) or an amine source selectively displaces one of the chlorine atoms, usually at the 2-position, to yield 2-amino-3-nitro-6-chloropyridine. patsnap.comgoogle.com
Introduction of the Benzylamino Moiety: The remaining chlorine atom at the 6-position is then substituted by reacting the intermediate with 4-fluorobenzylamine (B26447). This reaction is typically carried out in a suitable solvent like isopropanol, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. patsnap.com This step produces the key intermediate, 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine.
Reduction of the Nitro Group: The nitro group at the 3-position is subsequently reduced to a primary amine. This transformation is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation, for example using a Raney nickel or palladium on carbon (Pd/C) catalyst, is a common method. google.com This reduction yields the triaminopyridine precursor, 2,3-diamino-6-(4-fluorobenzylamino)pyridine.
Carbamate (B1207046) Formation: The final step in the synthesis of flupirtine itself is the selective acylation of the newly formed amino group at the 3-position. The triamine intermediate is reacted with ethyl chloroformate in the presence of a base to form the ethyl carbamate moiety, yielding flupirtine. google.com The product is then typically converted to its maleate (B1232345) or hydrochloride salt for formulation.
This foundational synthetic sequence provides access to the core triaminopyridine scaffold, which serves as the starting point for the development of a wide range of analogues.
Synthetic Methodologies for Novel Flupirtine Analogues
Concerns over the hepatotoxicity of flupirtine, which is linked to the metabolic oxidation of its electron-rich triaminopyridine core into reactive azaquinone diimine species, have spurred extensive research into the synthesis of novel analogues. acs.orgnih.gov These strategies aim to modify the molecule's structure to block or redirect these metabolic pathways.
One prominent strategy to alter the metabolic fate of flupirtine involves modifying the secondary amine bridge that connects the pyridine core to the 4-fluorobenzyl ring. semanticscholar.orgnih.gov The goal is to replace the nitrogen atom, a prerequisite for the formation of toxic quinone diimines, with a different functional group that is less susceptible to the problematic oxidation pathways. semanticscholar.org By replacing the secondary amino group with a thioether or thioester linkage, researchers aim to shift the molecule's highest occupied molecular orbital (HOMO) away from the pyridine ring and onto the new substituent, thereby redirecting metabolism. acs.orgd-nb.info
Another key approach is to modify the substitution pattern of the central pyridine ring to prevent the formation of reactive metabolites. acs.org The formation of ortho- or para-azaquinone diimines is dependent on having two nitrogen atoms in an ortho or para relationship on the aromatic core. Synthetic strategies have been developed to create analogues where this structural feature is absent. acs.orgnih.gov This has been achieved by designing isomers where the nitrogen-containing substituents are in a meta arrangement, thus sterically and electronically hindering the oxidative cyclization that leads to toxic species. nih.gov Furthermore, researchers have synthesized analogues featuring an "inverted" pyridine ring, where the ring is effectively rotated 180 degrees relative to flupirtine, to explore different electronic and binding properties. nih.govresearchgate.net
The synthesis of thioether analogues represents a significant effort to design safer flupirtine derivatives. d-nb.inforesearchgate.netnih.gov This approach replaces the benzylamino nitrogen with a sulfur atom, which is predicted to be preferentially oxidized to less toxic sulfoxide (B87167) and sulfone metabolites. semanticscholar.orgresearchgate.net
A typical synthetic route for these thio-analogues is as follows:
The synthesis often begins with an aminated chloronitropyridine intermediate, such as 2-amino-3-nitro-6-chloropyridine. nih.govresearchgate.net
The chlorine atom is displaced by a sulfur nucleophile, for example, by reaction with sodium sulfide (B99878), to introduce a thiol group. researchgate.net
The resulting thiol is then alkylated via nucleophilic attack on a suitable electrophile (e.g., an alkyl bromide) to form the desired thioether bridge. nih.govresearchgate.net
Finally, as in the parent synthesis, the nitro group is reduced to an amine, which is then acylated to install the carbamate or an amide side chain. nih.gov
This modular synthesis allows for the creation of a diverse library of thioether and, by extension, thioester derivatives for structure-activity relationship studies. d-nb.info
| Step | Reaction | Purpose | Key Reagents |
|---|---|---|---|
| 1 | Thiol Installation | Replace a halogen on the pyridine ring with a thiol group. | Sodium sulfide (Na₂S) |
| 2 | Thioether Formation | Form the bridge by alkylating the thiol. | Alkyl halides (e.g., benzyl (B1604629) bromide) |
| 3 | Nitro Reduction | Convert the nitro group to a primary amine for subsequent functionalization. | Tin(II) chloride (SnCl₂), Iron (Fe) powder |
| 4 | Acylation | Add the final carbamate or amide side chain. | Ethyl chloroformate, Acyl chlorides |
A more fundamental modification to the flupirtine scaffold is the creation of "carba analogues." In this strategy, one or more of the amino groups directly attached to the central aromatic ring are replaced with non-oxidizable alkyl groups. nih.govnih.gov This design inherently prevents the formation of quinone diimine metabolites by removing the necessary nitrogen atoms, thereby improving the compound's oxidation resistance. researchgate.net
The synthesis of these analogues is more complex and often involves multi-step sequences that build the carbon framework from different starting materials, such as 4-bromoanilines. researchgate.net These routes may employ modern cross-coupling reactions, like the Sonogashira coupling, to construct the desired scaffold before introducing the final functional groups. researchgate.net This approach has led to potent analogues with a significantly reduced risk of forming the reactive metabolites associated with flupirtine's toxicity. nih.govnih.gov
In a variation of modifying the side chain at the 3-position, researchers have developed inverted amide analogues. acs.org In typical amide derivatives of flupirtine, the linkage is Pyridine-NH-C(=O)-R. In the inverted analogues, the connectivity is reversed to Pyridine-C(=O)-NH-R, with the carbonyl carbon directly attached to the central pyridine ring. acs.org
Structure Activity Relationship Sar Studies of Flupirtine Hydrochloride
Elucidation of Key Structural Elements for Kv7 Channel Opening Activity
The activity of flupirtine (B1215404) as a Kv7 potassium channel opener is intrinsically linked to its specific chemical architecture. SAR studies have dissected the molecule to pinpoint the pharmacophore—the essential ensemble of steric and electronic features necessary for its biological activity.
The Triaminoaryl Scaffold : The central ring system, a diaminopyridine core, is a critical component. This "triaminoaryl" scaffold is a recurring feature in related Kv7 openers like retigabine (B32265). researchgate.net However, this scaffold is also implicated in the formation of reactive metabolites. researchgate.net
The Carbamate (B1207046) Group : The ethyl carbamate group at the 3-position of the pyridine (B92270) ring is vital for channel opening activity. Molecular modeling studies suggest that the electron density of this moiety is a strong determinant of its binding interaction with Kv7 channels. nih.gov The carbamate group is proposed to act as a hydrogen bond donor, potentially interacting with the indole (B1671886) NH of a key tryptophan residue (Trp265) within the S6 helix of the Kv7.3 channel's pore domain. nih.gov
The 4-Fluorobenzylamino Group : This substituent at the 6-position is another key element. While the 4-fluorobenzylaminoaryl scaffold was kept unchanged in many synthesized compounds, modifications to this part of the molecule generally influence potency. acs.org
The Primary Amino Group : The amino group at the 2-position is important, but SAR studies have shown it can be substituted. For instance, replacing the primary amino group with an alkoxy residue, such as a methoxy (B1213986) function, has been shown to be beneficial for Kv7.2/3 channel opening activity in certain analogues. acs.orgnih.gov However, in other scaffolds, this same substitution can lead to inactive compounds. nih.gov
Correlation Between Chemical Structure and Receptor Binding Affinities
The interaction of flupirtine with the Kv7 channel is a complex interplay of various non-covalent forces, and its binding affinity is highly sensitive to structural changes.
Hydrogen Bonding : As mentioned, a crucial interaction is the hydrogen bond hypothesized to form between the carbamate group of flupirtine and the Trp265 residue of the Kv7.3 subunit. nih.gov This interaction helps to anchor the ligand in its binding site within the channel pore.
Electrostatic Potential : The distribution of electrons across the flupirtine molecule, particularly the electron density of the carbamate moiety, plays a significant role in its affinity for the Kv7 channel. nih.gov
Impact of Structural Modifications on Metabolic Pathways
A major focus of flupirtine SAR has been to understand and mitigate the metabolic pathways leading to toxicity. Flupirtine is metabolized extensively in the liver. semanticscholar.org
Primary Metabolic Pathways : Two main metabolic routes have been identified. One involves the hydrolytic cleavage of the ethyl carbamate group, followed by N-acetylation to produce the metabolite D13223 (2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine), which retains about 20-30% of the parent compound's analgesic activity. drugbank.comnih.govresearchgate.net The other pathway involves oxidative degradation leading to the formation of para-fluorohippuric acid. nih.govjddtonline.info
Toxification Pathway : The primary toxicological concern stems from the oxidation of the electron-rich triaminoaryl scaffold. researchgate.net This process, catalyzed by peroxidases, generates highly reactive and electrophilic quinone diimine intermediates. nih.govnih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins, forming hapten-protein adducts, which are believed to initiate an immune response leading to drug-induced liver injury (DILI). researchgate.netnih.gov
Structural Modifications to Mitigate Toxicity : Research has focused on designing analogues that avoid this toxic pathway.
Shifting Nitrogen Substituents : One strategy involves altering the substitution pattern of the central ring to place nitrogen atoms only in the meta position relative to each other. This change in geometry prevents the formation of the problematic ortho- or para-quinone diimines. acs.orgnih.gov
Introducing Methylene (B1212753) Spacers : Inserting a methylene spacer between the carbamate nitrogen and the central aromatic ring is another approach to prevent azaquinone diimine formation. acs.org
Scaffold Hopping : Replacing the entire triaminoaryl scaffold with a more metabolically stable core, such as a nicotinamide (B372718) or pyrimidine (B1678525) structure, has been explored to design safer analogues that are not susceptible to quinoid metabolite formation. researchgate.netmdpi.com
Comparative SAR with Related Compounds (e.g., Retigabine)
Retigabine (Ezogabine) is a close structural analogue of flupirtine and was developed as an anticonvulsant. nih.gov Comparing the two provides significant SAR insights.
Structural Difference : The primary structural difference is the central aromatic ring: flupirtine contains a pyridine ring, whereas retigabine has a phenyl ring. nih.gov
Potency : The replacement of the pyridine ring with a phenyl ring generally enhances potency. Retigabine is a more potent Kv7.2/3 channel opener than flupirtine. nih.govnih.gov
Shared Liability : Both molecules share the triaminoaryl scaffold and are therefore susceptible to oxidation to reactive quinone diimines. researchgate.netnih.gov
Different Toxicological Outcomes : Although the underlying mechanism of reactive metabolite formation is similar, the clinical consequences differ. Flupirtine is associated with rare but severe hepatotoxicity. nih.gov Retigabine, on the other hand, is linked to blue skin discoloration and retinal abnormalities, which are thought to be caused by the dimerization of its quinone diimine metabolite into phenazinium-like structures. researchgate.netnih.gov
| Compound | Central Ring | Key Activity Feature | Metabolic Liability | Associated Adverse Reaction |
|---|---|---|---|---|
| Flupirtine | Pyridine | Kv7.2-7.5 Opener | Oxidation to Azaquinone Diimine | Hepatotoxicity nih.gov |
| Retigabine | Phenyl | More potent Kv7.2/3 Opener nih.gov | Oxidation to Quinone Diimine | Tissue Discoloration nih.gov |
Design Strategies Aimed at Optimizing Therapeutic Profiles
Based on extensive SAR studies, several rational design strategies have been employed to create next-generation flupirtine analogues with improved potency, metabolic stability, and reduced toxicity.
Retrometabolic Drug Design : This approach involves modifying the lead structure to direct its metabolism towards the formation of benign, inactive metabolites, thereby avoiding toxic pathways. acs.org Shifting the amino substituents to a meta-orientation on the central ring is a prime example of this strategy, successfully preventing quinone diimine formation. nih.gov
Bioisosteric Replacement : A key strategy has been the replacement of atoms or groups that are responsible for undesirable properties. Replacing the secondary amine bridge connecting the two aromatic rings with a thioether linkage was explored to alter the molecule's oxidation pathway and prevent the formation of reactive nitrogen-based species. d-nb.infonih.gov
Scaffold Hopping and Molecular Hybridization : To circumvent the inherent instability of the triaminoaryl system, researchers have replaced it entirely with different heterocyclic cores, such as nicotinamide, pyrimidine, or benzamide (B126) scaffolds. nih.govresearchgate.netmdpi.com This often requires further optimization, as the initial replacement can lead to a loss of activity.
The "Magic Methyl" Effect : In the process of optimizing new scaffolds, researchers discovered that the introduction of a methyl group at a specific position could dramatically increase potency. For example, in a series of nicotinamide analogues of flupirtine, an analogue with an additional methyl group was found to be six times more potent than flupirtine itself, an observation termed a "magic methyl" effect. acs.orgnih.gov
| Strategy | Structural Modification | Key Finding | Reference |
|---|---|---|---|
| Retrometabolic Design | Shifted nitrogen substituents to meta-position | Prevents quinone diimine formation | nih.gov |
| Bioisosteric Replacement | Replaced secondary amine bridge with a thioether | Alters oxidation pathway to avoid toxic metabolites | d-nb.info |
| Scaffold Hopping | Replaced diaminopyridine with a nicotinamide core | Created a more metabolically stable scaffold | mdpi.com |
| Potency Enhancement | Added a methyl group to a nicotinamide analogue (Compound 36b) | Increased potency by 6-fold compared to flupirtine | acs.orgnih.gov |
Preclinical Pharmacokinetic Research of Flupirtine Hydrochloride
Absorption and Distribution Studies in Animal Models
Preclinical studies in various animal models have been conducted to characterize the absorption and distribution of flupirtine (B1215404). Following oral administration in adult rats, dogs, and cats, the plasma half-life of flupirtine has been reported to be 2.2, 2.6, and 13.6 hours, respectively nih.gov. In adult horses, the plasma half-life after intravenous administration is approximately 3.02 hours nih.gov.
In neonatal rats, flupirtine is distributed to various tissues, including the brain, after systemic administration nih.gov. Studies in dogs and cats have shown that after oral administration of immediate-release formulations, the bioavailability was 41.9% in dogs and 39.3% in cats ekb.eg. The plasma concentration of flupirtine was detectable for up to 36 hours in both species ekb.egnih.gov. In dogs, the bioavailability of a prolonged-release oral formulation was 36.8%, and rectal administration resulted in a bioavailability of 29.3% ekb.eg. These preclinical data demonstrate that while flupirtine is absorbed and distributed in various animal species, there are notable differences in pharmacokinetic parameters across different models.
Interactive Data Table: Bioavailability of Flupirtine in Animal Models
| Species | Route of Administration | Formulation | Bioavailability (%) | Source |
|---|---|---|---|---|
| Dog | Oral | Immediate-Release | 41.9 | ekb.eg |
| Dog | Oral | Prolonged-Release | 36.8 | ekb.eg |
| Dog | Rectal | Not Specified | 29.3 | ekb.eg |
Enzyme Systems Involved in Flupirtine Metabolism
While cytochrome P450 enzymes appear to have a limited role in flupirtine metabolism in humans, peroxidases have been identified as key enzymes in its oxidative biotransformation nih.gov. In vitro studies have shown that flupirtine is an excellent substrate for both human myeloperoxidase and horseradish peroxidase nih.gov. These enzymes catalyze the oxidation of flupirtine, leading to the formation of detectable oxidation products nih.gov.
Incubations of flupirtine with horseradish peroxidase produced an oxidation product that could be trapped with glutathione (B108866), and the resulting glutathione conjugate was characterized by mass spectrometry and NMR nih.gov. The metabolite D13223 is also metabolized by peroxidases, but to a much lesser extent than flupirtine nih.gov. The metabolic activation of flupirtine by peroxidases to form reactive quinone diimines is considered a critical step that may contribute to its potential for cellular toxicity nih.gov.
Contribution of Esterases (e.g., Porcine Liver Esterases)
The metabolism of flupirtine hydrochloride involves significant enzymatic activity, with esterases playing a crucial role in its initial breakdown. A primary metabolic pathway for flupirtine is the hydrolytic cleavage of its carbamate (B1207046) group. nih.govveeva.com In vitro studies have demonstrated that porcine liver esterases are capable of efficiently cleaving this carbamate moiety. nih.gov This hydrolysis, facilitated by carboxyl esterases, results in a decarbamylated intermediate product, which is a necessary precursor for subsequent metabolic steps. veeva.com The action of these liver enzymes is a key initiating event in the biotransformation of flupirtine. mdpi.com
Another metabolic pathway mediated by liver esterases involves the cleavage of the 4-fluorobenzylamine (B26447) moiety, leading to the formation of the biologically inactive metabolite, 4-fluorohippuric acid. nih.gov
Involvement of N-Acetyltransferases
Following the initial hydrolysis of the carbamate group by esterases, the resulting intermediate undergoes N-acetylation to form the main and pharmacologically active metabolite, D-13223. nih.govveeva.com This critical acetylation step is catalyzed by human N-acetyltransferases (NAT). nih.gov In vitro experiments have shown that both human N-acetyltransferase 1 (NAT1) and the polymorphic N-acetyltransferase 2 (NAT2) are involved in this process. veeva.comnih.gov These enzymes acetylate the hydrolysis product, referred to as descarboethoxyflupirtine, with nearly equal efficiency to generate D-13223. nih.gov The presence of N-acetyltransferase has been identified in various rat tissues, including the liver, lung, kidney, heart, and spleen, indicating widespread potential for this metabolic conversion. mdpi.com
Limited Role of Cytochrome P450 and Monoamine Oxidase in Human Metabolism
In contrast to many pharmaceutical compounds, the cytochrome P450 (CYP450) enzyme system plays a very limited role in the human metabolism of flupirtine. nih.gov Studies using human liver microsomal preparations showed that less than 5% of flupirtine was turned over, indicating that CYP450 does not contribute appreciably to its metabolism in humans. nih.gov This finding distinguishes flupirtine from other drugs like paracetamol and diclofenac, for which CYP450 is a major metabolic pathway. nih.gov Similarly, research has found no significant involvement of human monoamine oxidase (MAO), including both isoforms A and B, in the metabolism of either flupirtine or its primary active metabolite, D-13223. nih.gov
Brain Distribution and Metabolism Studies in Neonatal Animal Models
Research into the pharmacokinetics of flupirtine in neonatal animal models has provided crucial insights into its distribution and metabolism in the developing brain. doaj.orgnih.gov A study conducted on postnatal day 7 rat pups demonstrated that after a single intraperitoneal administration, flupirtine is effectively delivered to the brain and other tissues. doaj.orgnih.gov
Flupirtine was found to cross the blood-brain barrier, reaching key brain regions such as the hippocampus and cortex within one hour of dosing and remaining detectable at 24 hours post-administration. mdpi.comdoaj.org The study also confirmed the in vivo formation of the active metabolite, D-13223, which was detected in all tissues assessed, including the brain. doaj.orgnih.gov Further ex vivo incubations of isolated neonatal rat tissues revealed that brain tissue itself is capable of metabolizing flupirtine to form D-13223. doaj.org While metabolic conversion occurred in multiple tissues, the highest rate was observed in the liver. mdpi.comdoaj.org
The distribution and persistence of flupirtine in various neonatal rat tissues are detailed in the tables below.
Table 1: Flupirtine Area Under the Curve (AUC₀₋₂₄ₕ) in Neonatal Rat Tissues
| Tissue | AUC₀₋₂₄ₕ (µg·h/g tissue) |
| Liver | 488 |
| Brain (Various Regions) | ~195 |
| Spleen | 82 |
This interactive table summarizes the total drug exposure over 24 hours in different tissues, showing the highest concentration in the liver. mdpi.comdoaj.org
Table 2: Flupirtine Half-Life (t₁/₂) in Neonatal Rat Tissues| Tissue Type | Half-Life Range (hours) |
| Various Tissues (including brain) | 3.1 - 5.2 |
This interactive table presents the range of the elimination half-life of flupirtine across different tissues in the neonatal rat model. mdpi.comdoaj.orgnih.gov
Future Directions and Research Opportunities for Flupirtine Hydrochloride
Further Elucidation of Undiscovered Mechanisms of Action
While the primary mechanisms of flupirtine (B1215404) hydrochloride are attributed to its role as a selective neuronal potassium channel opener, specifically targeting the Kv7 channel subfamily (Kv7.2-Kv7.5), and its indirect antagonism of NMDA receptors, there is evidence suggesting additional, yet to be fully identified, mechanisms of action. wjgnet.com Future research is warranted to explore these undiscovered pathways to gain a more comprehensive understanding of its pharmacological profile.
One area of investigation is the compound's interaction with G-protein-regulated inwardly rectifying K+ (GIRK) channels. nih.gov Flupirtine activates these channels, contributing to the stabilization of the neuronal membrane resting potential. nih.govresearchgate.net Further studies could delineate the specific subunits of GIRK channels that flupirtine interacts with and the downstream signaling cascades involved.
Additionally, flupirtine's neuroprotective effects may involve mechanisms beyond NMDA receptor modulation. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase levels of the antioxidant glutathione (B108866). shu.ac.uknih.gov The precise molecular pathways through which flupirtine exerts these effects are not fully understood and represent a significant avenue for future research. Delving into these pathways could reveal novel targets for neuroprotective therapies.
Targeted Modulation of Specific Kv7 and GABAA Receptor Subtypes
Similarly, flupirtine's modulation of GABA-A receptors, where it increases the potency of GABA, could be further refined. nih.gov Identifying the specific GABA-A receptor subunit compositions that are most sensitive to flupirtine would be a crucial step. This knowledge could facilitate the development of analogues that selectively target GABA-A receptor subtypes involved in specific pathological states, potentially minimizing off-target effects. The differential effects of flupirtine on Kv7 channels and GABA-A receptors in various neuronal types, such as those in the dorsal horn and hippocampus, suggest that region-specific modulation is a feasible goal. nih.gov
Development of Novel Flupirtine Analogues with Enhanced Research Utility
The development of novel analogues of flupirtine is a promising area of research aimed at improving its utility as a pharmacological tool and potentially as a therapeutic agent. A significant focus of this research has been to address the formation of reactive quinone diimine metabolites, which are thought to be associated with adverse effects. nih.gov
One approach involves modifying the triaminoaryl scaffold of flupirtine to create "carba analogues." nih.gov By replacing amino substituents with alkyl groups, researchers have developed compounds with improved resistance to oxidation and a reduced risk of forming quinoid metabolites. nih.gov Some of these new analogues have demonstrated significantly improved activity in opening Kv7.2/3 channels, with some showing a 13-fold increase in potency compared to the parent compound. nih.gov
Another strategy has been the synthesis of thioether derivatives of flupirtine. nih.gov These analogues are designed to avoid the formation of azaquinone diimines. nih.gov Computational studies and in vitro experiments have shown that these thio-analogues can retain the desired Kv7 channel opening activity while exhibiting reduced toxicity. nih.gov The development of such analogues could provide safer and more potent research tools to probe the function of Kv7 channels.
Table 1: Comparison of Flupirtine and Novel Analogues
| Compound | Key Structural Modification | Primary Research Goal | Reported Outcome |
|---|---|---|---|
| Flupirtine | Original triaminoaryl scaffold | Analgesic and neuroprotective effects | Effective Kv7 channel opener, but with potential for reactive metabolite formation. nih.gov |
| Carba Analogues | Replacement of amino substituents with alkyl groups | Improve oxidation resistance and reduce quinoid metabolite formation | Improved oxidation resistance and significantly enhanced Kv7.2/3 channel opening activity. nih.gov |
| Thioether Derivatives | Modification of the benzylamino bridge to a thioether linkage | Avoid formation of azaquinone diimines | Retained Kv7 channel opening activity with potentially improved safety profile. nih.gov |
| N-1/3 Dicarba Analogues | Replacement of the basic heterocycle with a phenyl ring or an inverted pyridine (B92270) ring | Explore structure-activity relationships and improve physicochemical properties | Ongoing research into the impact of these modifications on activity and safety. nih.gov |
Exploration of Flupirtine's Potential in Emerging Preclinical Models for Neurological Disorders
Flupirtine's neuroprotective properties have prompted its investigation in a variety of preclinical models of neurological disorders. nih.gov Its ability to reduce brain injury and cognitive deficits in animal models of ischemia suggests its potential for further exploration in conditions involving neuronal damage. nih.gov
Recent studies have highlighted flupirtine's effectiveness in animal models of neonatal seizures, where it has shown greater efficacy than some standard anticonvulsant drugs. nih.govshu.ac.uk These findings provide a strong rationale for its continued investigation in models of developmental epilepsy and other seizure disorders.
Furthermore, flupirtine has been examined in models of neurodegenerative diseases. For instance, in a preclinical model of Huntington's disease, flupirtine demonstrated neuroprotective effects against memory impairment and motor incoordination. ymerdigital.com Its potential role in Alzheimer's disease and prion diseases is also an area of active research, linked to its ability to increase the anti-apoptotic protein Bcl-2 and glutathione levels. nih.govresearchgate.net In models of Parkinson's disease, flupirtine has been shown to reduce muscle rigidity and enhance the effects of L-DOPA. researchgate.netjddtonline.info The continued use of flupirtine in these and other emerging preclinical models will be crucial for elucidating its therapeutic potential across a spectrum of neurological disorders.
Advanced Formulation Research for Controlled Release in Experimental Settings (e.g., Nanosuspensions, Bilayer Tablets)
To enhance the experimental utility of flupirtine hydrochloride, research into advanced formulations for controlled release is underway. These formulations aim to improve its physicochemical properties and provide sustained release profiles, which can be advantageous in preclinical research settings.
One promising approach is the development of nanosuspensions. ijhacr.comijhacr.com Due to flupirtine's poor aqueous solubility, nanosuspension technology can enhance its dissolution rate. ijhacr.comijhacr.com Studies have shown that nanosuspensions of flupirtine, prepared using methods like precipitation followed by high-pressure homogenization, demonstrate a significant improvement in the in vitro dissolution rate compared to the pure drug. ijhacr.com This could translate to improved bioavailability in animal models.
Another area of formulation research is the development of sustained-release bilayer tablets. ijpir.com These tablets can be designed to have one layer for immediate release and a second layer for sustained release, often utilizing polymers like HPMC K100M and HPMC K4M. ijpir.com This approach allows for an initial rapid effect followed by a prolonged duration of action, which can be beneficial for maintaining steady-state concentrations in chronic preclinical studies. ijpir.comgoogle.com Research has also explored the use of various hydrophilic polymers, such as sodium alginate, in matrix tablets to achieve controlled drug release over extended periods. researchgate.net
Investigation into Synergistic Effects with Other Neuroactive Compounds in Preclinical Studies
There is growing interest in exploring the synergistic effects of this compound with other neuroactive compounds in preclinical models. Combining flupirtine with drugs that have complementary mechanisms of action could lead to enhanced therapeutic effects and potentially allow for the use of lower doses of each compound.
Studies have already demonstrated synergistic interactions between flupirtine and other analgesics. For example, when combined with morphine, flupirtine has been shown to significantly increase the antinociceptive activity of morphine in a diabetic neuropathy model. researchgate.net Similarly, synergistic effects have been observed between flupirtine and tapentadol (B1681240) in a rat model of neuropathic pain. researchgate.net
Recent research has also uncovered synergistic analgesic effects between flupirtine and antihistamines, such as promethazine (B1679618) and fexofenadine, in various pain models in mice. nih.gov The mechanism for this synergy may involve the activation of Kv7/M channels. nih.gov Further preclinical studies are warranted to investigate the potential synergistic effects of flupirtine with a broader range of neuroactive compounds, including other types of analgesics, anticonvulsants, and neuroprotective agents. These investigations could open up new avenues for combination therapies in various neurological disorders.
Q & A
Q. How to ensure reproducibility of flupirtine’s effects given variability in commercial formulations?
Q. What ethical guidelines apply to preclinical studies testing flupirtine’s long-term neurotoxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies. Include sham-operated controls in neuroprotection models and monitor for hepatic toxicity (e.g., ALT/AST levels) due to flupirtine’s rare hepatotoxicity in humans. Obtain ethics committee approval for terminal procedures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
